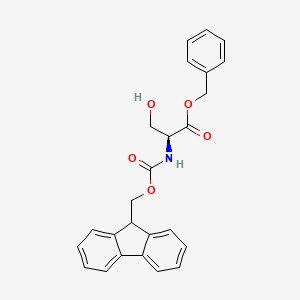
2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide is a useful research compound. Its molecular formula is C26H21BrO7 and its molecular weight is 525.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
This compound is a building block for the synthesis of unnatural arabinofuranosyl nucleosides , which suggests that it may interact with enzymes involved in nucleoside metabolism or nucleic acid synthesis.
Action Environment
One study mentions the phenomenon of the transformation of nonselective glycosylation into stereospecific one upon changing the glycosyl donor concentration , suggesting that concentration could be an important factor influencing its action.
Biochemische Analyse
Biochemical Properties
2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide plays a crucial role in biochemical reactions, particularly in the synthesis of unnatural arabinofuranosyl nucleosides. It interacts with various enzymes, proteins, and other biomolecules during these reactions. For instance, it is involved in glycosylation processes where it acts as a glycosyl donor. The compound’s interactions with enzymes such as glycosyltransferases facilitate the transfer of glycosyl groups to acceptor molecules, leading to the formation of glycosidic bonds. These interactions are essential for the synthesis of complex carbohydrates and nucleosides .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in the synthesis of nucleosides, which are vital for DNA and RNA synthesis. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of nucleosides required for these processes. For example, the incorporation of nucleoside analogs synthesized from this compound can lead to changes in gene expression and modulation of cellular signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a glycosyl donor in glycosylation reactions. It binds to glycosyltransferase enzymes, facilitating the transfer of glycosyl groups to acceptor molecules. This process results in the formation of glycosidic bonds, which are crucial for the synthesis of nucleosides and complex carbohydrates. Additionally, the compound can inhibit or activate specific enzymes involved in nucleoside metabolism, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can undergo degradation under certain conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. For example, prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in nucleoside synthesis without causing significant adverse effects. At high doses, it can exhibit toxic effects, leading to cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nucleoside synthesis. It interacts with enzymes such as glycosyltransferases and nucleoside phosphorylases, which facilitate the incorporation of the compound into nucleosides. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its availability for biochemical reactions and its overall effectiveness in experimental settings .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the nucleus or the endoplasmic reticulum. This localization is essential for the compound’s activity, as it ensures that it interacts with the appropriate enzymes and biomolecules required for nucleoside synthesis and other biochemical processes .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-bromooxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(32-23)16-31-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRCGOOKGUSEFK-LUKWVAJMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451975 |
Source


|
| Record name | 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4348-68-9 |
Source


|
| Record name | 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)



![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)








![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)
